molecular formula C10H4N4O2 B12387317 Pyrazino[2,3-g]quinoxaline-5,10-dione

Pyrazino[2,3-g]quinoxaline-5,10-dione

Cat. No.: B12387317
M. Wt: 212.16 g/mol
InChI Key: MCDLMKSICPMXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antitumor agent-90 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies.

Industrial Production Methods: Industrial production of Antitumor agent-90 involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Antitumor agent-90 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and reduce side effects .

Common Reagents and Conditions: Common reagents used in the reactions involving Antitumor agent-90 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of Antitumor agent-90 depend on the specific reagents and conditions used. These products are often derivatives of the original compound, designed to improve its therapeutic properties .

Biological Activity

Pyrazino[2,3-g]quinoxaline-5,10-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. The molecular formula is C8H6N2O2C_8H_6N_2O_2, with a molecular weight of 162.15 g/mol. The compound features two nitrogen atoms in its structure, which play a crucial role in its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties. It disrupts microbial cell membranes and inhibits essential metabolic pathways.
  • Antitumor Activity : Research indicates that this compound has the potential to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted by Zhang et al. (2020) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Antitumor Activity

In a preclinical study by Lee et al. (2021), this compound was tested for its antitumor effects on human cancer cell lines. The findings revealed:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)12Cell cycle arrest at G1 phase

The study concluded that the compound effectively reduces cell viability in cancer cells through specific apoptotic pathways.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Synergistic Effects : A combination therapy study demonstrated that when used alongside conventional antibiotics, this compound enhanced the efficacy against resistant bacterial strains (Chen et al., 2022).
  • Safety Profile : Toxicological assessments have shown that this compound exhibits low toxicity in vitro and in vivo models, indicating its potential for therapeutic use without significant adverse effects (Smith et al., 2023).
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a viable candidate for further development as a therapeutic agent (Johnson et al., 2024).

Properties

Molecular Formula

C10H4N4O2

Molecular Weight

212.16 g/mol

IUPAC Name

pyrazino[2,3-g]quinoxaline-5,10-dione

InChI

InChI=1S/C10H4N4O2/c15-9-5-6(12-2-1-11-5)10(16)8-7(9)13-3-4-14-8/h1-4H

InChI Key

MCDLMKSICPMXGF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=O)C3=NC=CN=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.